2-Dimethylamino-isonicotinic acid, also known as DMIA, is a small organic molecule with the chemical formula C₈H₁₀N₂O₂. It is a white crystalline solid that is soluble in water and various organic solvents. The synthesis of DMIA involves the reaction of 2-aminopyridine with dimethylacetamide in the presence of a strong base [].
DMIA finds application in the field of proteomics, which is the study of proteins. It is primarily used as a biochemical probe for protein–protein interactions (PPIs) []. PPIs play a crucial role in various cellular processes, and understanding these interactions is essential for deciphering biological functions and developing therapeutics for diseases.
The mechanism by which DMIA functions as a PPI probe involves its ability to covalently bind to cysteine residues present in proteins. Cysteines are amino acids containing reactive thiol groups (–SH) that can undergo chemical modifications. DMIA reacts with these thiol groups, forming a stable covalent bond with the cysteine residues [].
Several advantages make DMIA a valuable tool in PPI studies:
Despite its advantages, DMIA also has limitations. One challenge is that, while selective for free cysteines, it might potentially react with other reactive groups present in proteins, leading to false-positive interactions. Additionally, DMIA might not be effective for studying interactions involving proteins that lack accessible cysteine residues [].
2-Dimethylamino-isonicotinic acid is a chemical compound with the molecular formula and a molecular weight of approximately 166.18 g/mol. It is characterized by a pyridine ring substituted with a dimethylamino group and a carboxylic acid functional group. This compound is also known as 2-(dimethylamino)pyridine-4-carboxylic acid and has the CAS number 77314-81-9. Its physical properties include a density of 1.247 g/cm³, a boiling point of 414.2°C at 760 mmHg, and a flash point of 204.3°C .
Research indicates that 2-Dimethylamino-isonicotinic acid exhibits biological activity primarily through its interaction with nicotinic acid receptors. It has been investigated for potential therapeutic effects, particularly in modulating these receptors, which play critical roles in various physiological processes including cellular metabolism and gene expression . Additionally, it has been explored as a ligand in biochemical assays, highlighting its relevance in biological research.
The synthesis of 2-Dimethylamino-isonicotinic acid typically involves the following steps:
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through automated systems.
2-Dimethylamino-isonicotinic acid has several applications across various fields:
The interaction studies of 2-Dimethylamino-isonicotinic acid primarily focus on its binding affinity to nicotinic receptors. These studies reveal how the compound influences receptor activity, which can lead to alterations in various cellular pathways and physiological responses. Understanding these interactions is crucial for developing potential therapeutic agents targeting nicotinic receptors .
Several compounds share structural similarities with 2-Dimethylamino-isonicotinic acid, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Nicotinic Acid | 54-11-5 | 0.85 |
Nicotinamide | 98-92-0 | 0.82 |
2-(Dimethylamino)nicotinic Acid | 24266716 | 0.96 |
Methyl 2-(dimethylamino)isonicotinate | Not available | 0.91 |
2-(m-Tolylamino)isonicotinic Acid | Not available | 0.91 |
2-(Phenylamino)isonicotinic Acid | Not available | 0.91 |
2-(p-Tolylamino)isonicotinic Acid | Not available | 0.91 |
2-(Dimethylamino)quinoline-4-carboxylic Acid | Not available | 0.90 |
The uniqueness of 2-Dimethylamino-isonicotinic acid lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. Its ability to modulate nicotinic receptors makes it particularly interesting for further research and potential applications in medicinal chemistry .